molecular formula C12H18Cl2F3N3 B2568269 N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride CAS No. 2379946-53-7

N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride

Cat. No.: B2568269
CAS No.: 2379946-53-7
M. Wt: 332.19
InChI Key: LXTKKDVHWTUVAW-UHFFFAOYSA-N
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Description

N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride is a compound that features a trifluoromethyl group attached to a pyridine ring, with a piperidine moiety linked via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the trifluoromethyl group to the pyridine ring, followed by the attachment of the piperidine moiety. Common synthetic routes include:

    Nucleophilic Substitution: Starting with 2-chloro-4-(trifluoromethyl)pyridine, the piperidine ring can be introduced via nucleophilic substitution using N-methylpiperidine under basic conditions.

    Reductive Amination: Another approach involves the reductive amination of 2-(trifluoromethyl)pyridine-4-carbaldehyde with N-methylpiperidine in the presence of a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or the pyridine ring.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups to the pyridine ring.

Scientific Research Applications

N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying receptor-ligand interactions and enzyme inhibition.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the piperidine moiety may influence the compound’s pharmacokinetic properties. Pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine core but lacks the piperidine moiety.

    N-(pyridin-4-yl)pyridin-4-amine: Similar pyridine structure but different substituents.

    Imatinib: A therapeutic agent with a piperazine moiety, used in cancer treatment.

Uniqueness

N-Methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine is unique due to the combination of its trifluoromethyl group and piperidine moiety, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and materials science.

Properties

IUPAC Name

N-methyl-N-piperidin-4-yl-2-(trifluoromethyl)pyridin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3.2ClH/c1-18(9-2-5-16-6-3-9)10-4-7-17-11(8-10)12(13,14)15;;/h4,7-9,16H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKKDVHWTUVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNCC1)C2=CC(=NC=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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